molecular formula C11H26O7P2 B1146218 TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE CAS No. 151671-10-2

TETRAETHYL(3-HYDROXYPROPYLIDENE)BISPHOSPHONATE

Cat. No. B1146218
M. Wt: 332.27
InChI Key:
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Description

Synthesis Analysis

Tetraethyl vinylidenebisphosphonate, a closely related compound, is highlighted as a versatile intermediate for synthesizing highly functionalized compounds bearing the bisphosphonic moiety. It demonstrates reactivity with a broad range of nucleophiles and participates in various types of reactions, including Michael addition and cycloadditions, illustrating the synthetic utility of these compounds in creating diverse bisphosphonate derivatives (Rodriguez, 2014).

Molecular Structure Analysis

The molecular structure of tetraethyl(3-hydroxypropylidene)bisphosphonate derivatives often features a central carbon atom linked to two phosphonate groups, providing a rigid backbone that is crucial for their biological activity. Detailed structural analysis can be derived from X-ray crystallography studies, which reveal the arrangement of atoms and their spatial relationships, contributing to understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions and Properties

Tetraethyl vinylidenebisphosphonate engages in a variety of chemical reactions, including Michael addition with organometallic reagents, enolates, amines, and mercaptans, as well as cycloaddition reactions like Diels–Alder and 1,3-dipolar cycloadditions. These reactions expand the functional diversity of bisphosphonate derivatives, underscoring the compound's versatility as a chemical building block (Rodriguez, 2014).

Scientific Research Applications

Applications in Antiviral Therapies

Bisphosphonates, including compounds structurally related to tetraethyl(3-hydroxypropylidene)bisphosphonate, have shown promise in antiviral applications. The acyclic nucleoside phosphonate analogues exhibit broad-spectrum antiviral activities against a wide array of DNA viruses. This includes their efficacy in vitro and in vivo against retroviruses, herpesviruses, and hepadnaviruses. Their antiviral mechanism involves a specific interaction with the viral DNA polymerase, which is crucial for viral replication. Such findings hint at their potential beyond bone resorption inhibition, expanding into the realm of antiviral therapies (Naesens et al., 1997).

Role in Bone Disease Treatment and Research

Bisphosphonates, through their inhibition of osteoclast-mediated bone resorption, play a crucial role in treating benign and malignant bone diseases. Research has identified nitrogen-containing bisphosphonates (N-BPs) as having a different mechanism of action compared to non-nitrogen-containing bisphosphonates, targeting key enzymes in the mevalonate pathway. This understanding has expanded the therapeutic potential of bisphosphonates, including their antitumor effects and ability to induce apoptosis in cancer cells. Such insights are vital for developing new therapeutic strategies for bone-related ailments (Green, 2004).

Pharmacokinetic Properties

The pharmacokinetic properties of bisphosphonates, including those similar to tetraethyl(3-hydroxypropylidene)bisphosphonate, underscore their unique absorption, distribution, and elimination characteristics. Despite poor gastrointestinal absorption, these compounds have shown significant efficacy in bone targeting and retention. This pharmacokinetic profile supports their long-term use in treating diseases like osteoporosis, with research focused on optimizing their delivery and minimizing side effects (Lin, 1996).

Bisphosphonates in Pediatric Applications

The application of bisphosphonates in pediatric diseases represents an emerging field of research. These compounds have been explored for treating various conditions associated with osteoporosis and localized osteoporosis in children, demonstrating the adaptability of bisphosphonate therapy across age groups. This includes their potential in managing diseases with underlying bone pathophysiology, showcasing their broad therapeutic implications beyond adult treatment (Srivastava & Alon, 2003).

Innovations in Drug Delivery Systems

The development of novel drug delivery systems (DDS) for bisphosphonates marks a significant advancement in their therapeutic use. These innovations aim to enhance bioavailability, reduce side effects, and provide targeted delivery, particularly for treating bone diseases. DDS such as nanoparticles, liposomes, and implantable devices are under investigation to overcome the limitations of traditional administration routes, offering a promising future for bisphosphonate therapy in various clinical settings (Fazil et al., 2015).

properties

IUPAC Name

3,3-bis(diethoxyphosphoryl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O7P2/c1-5-15-19(13,16-6-2)11(9-10-12)20(14,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVCUTSCURIOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CCO)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethyl(3-hydroxypropylidene)bisphosphonate

CAS RN

151671-10-2
Record name 3,3-bis(Diethoxyphosphoryl)propan-1-ol (30% w/w in toluene)
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